molecular formula C13H22ClNO B2649226 1-[(4-Propan-2-ylphenyl)methylamino]propan-2-ol;hydrochloride CAS No. 1049680-93-4

1-[(4-Propan-2-ylphenyl)methylamino]propan-2-ol;hydrochloride

Cat. No.: B2649226
CAS No.: 1049680-93-4
M. Wt: 243.78
InChI Key: KYHFWMSKSMMJII-UHFFFAOYSA-N
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Description

The compound 1-[(4-Propan-2-ylphenyl)methylamino]propan-2-ol; hydrochloride features a propan-2-ol backbone substituted with a methylamino group attached to a 4-propan-2-ylphenyl moiety and a hydrochloride counterion. However, its specific biological activity remains underexplored in the provided evidence.

Properties

IUPAC Name

1-[(4-propan-2-ylphenyl)methylamino]propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO.ClH/c1-10(2)13-6-4-12(5-7-13)9-14-8-11(3)15;/h4-7,10-11,14-15H,8-9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHFWMSKSMMJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNCC(C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-Propan-2-ylphenyl)methylamino]propan-2-ol;hydrochloride involves several steps. One common synthetic route includes the reaction of 4-isopropylbenzylamine with epichlorohydrin under basic conditions to form the intermediate product. This intermediate is then subjected to further reactions, including reduction and hydrochloride salt formation, to yield the final compound. Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-[(4-Propan-2-ylphenyl)methylamino]propan-2-ol;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the hydrochloride group is replaced by other nucleophiles such as hydroxide or alkoxide ions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(4-Propan-2-ylphenyl)methylamino]propan-2-ol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to create complex molecules with high efficiency.

    Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.

    Industry: The compound is used in the production of various chemical products, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(4-Propan-2-ylphenyl)methylamino]propan-2-ol;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Propranolol Derivatives ()
  • Propranolol Hydrochloride: Features a naphthyloxy group at the 3-position of the propan-2-ol backbone. This substituent enhances beta-blocking activity and membrane stabilization. The target compound replaces the naphthyloxy group with a 4-propan-2-ylphenylmethylamino group, likely altering receptor affinity and lipophilicity .
  • Dexpropranolol Hydrochloride: The (R)-enantiomer of propranolol. Stereochemistry significantly impacts activity; dexpropranolol retains membrane-stabilizing effects but exhibits reduced beta-blocking activity compared to the racemic mixture .
Nadolol Impurities ()
  • (2RS)-1-[(1,1-Dimethylethyl)amino]-3-(naphthalen-1-yloxy)-propan-2-ol Hydrochloride: A nadolol impurity with a tert-butylamino group and naphthyloxy substituent.
Simpler Amino-Propanol Derivatives ()
  • 1-(4-Methoxyphenyl)propan-2-amine Hydrochloride : Lacks the propan-2-ol hydroxyl group, simplifying the structure. The methoxy group enhances solubility but reduces steric bulk compared to the target compound’s isopropylphenyl group .

Physicochemical Properties

  • Molecular Weight and LCMS Data: The target compound’s molecular weight can be inferred as approximately 299.8 g/mol (free base) + 36.5 g/mol (HCl) = 336.3 g/mol. Comparatively, propranolol hydrochloride has a molecular weight of 295.8 g/mol, while nadolol impurities (e.g., CAS 15230-34-9) weigh 341.8 g/mol .
  • HPLC Retention Times :
    • In , similar compounds exhibit retention times of 1.18 minutes (m/z 411) and 1.18 minutes (m/z 658), suggesting polar characteristics. The target compound’s retention time would depend on its substituent’s hydrophobicity .

Pharmacological Implications

  • Beta-Blocker Activity: Propranolol’s naphthyloxy group is critical for beta-adrenergic receptor binding. The target compound’s 4-propan-2-ylphenylmethylamino group may reduce beta-blocking efficacy but introduce selectivity for other targets .
  • Membrane Stabilization: Dexpropranolol’s retained membrane-stabilizing effects despite reduced beta-blocking activity highlight how structural modifications can decouple pharmacological properties .

Data Table: Key Comparative Properties

Compound Name Substituents Molecular Weight (g/mol) Pharmacological Notes Evidence ID
1-[(4-Propan-2-ylphenyl)methylamino]propan-2-ol; HCl 4-Propan-2-ylphenylmethylamino ~336.3 Hypothesized beta-receptor modulation N/A
Propranolol Hydrochloride Naphthyloxy, isopropylamino 295.8 Beta-blocker, membrane stabilizer
(2RS)-1-[(1,1-Dimethylethyl)amino]-3-(naphthalen-1-yloxy)-propan-2-ol HCl Naphthyloxy, tert-butylamino 341.8 Nadolol impurity; reduced bioavailability
1-(4-Methoxyphenyl)propan-2-amine HCl 4-Methoxyphenyl, amine 201.7 Simplified structure; higher solubility

Biological Activity

1-[(4-Propan-2-ylphenyl)methylamino]propan-2-ol;hydrochloride, also known as a versatile chemical compound, has garnered attention for its potential biological activities. This compound is primarily utilized in organic synthesis and pharmaceutical development due to its unique structural properties and reactivity. The following sections will detail its biological activity, mechanisms of action, and relevant case studies.

The compound's molecular formula is C13H21ClNC_{13}H_{21}ClN with a molecular weight of 239.77 g/mol. Its structure features an isopropyl group attached to a phenyl ring, contributing to its biological properties.

This compound interacts with various biological targets, including enzymes and receptors. The binding affinity and specificity can lead to alterations in biochemical pathways, affecting cellular functions such as metabolism and signal transduction.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. A comparative analysis with similar compounds revealed that it has potent activity against both Gram-positive and Gram-negative bacteria.

CompoundMIC (mg/mL)Target Organisms
This compound0.0048 - 0.0195E. coli, S. aureus
Similar Compound A0.0039 - 0.025E. coli, Bacillus mycoides
Similar Compound B0.0048 - 0.039C. albicans

The minimum inhibitory concentration (MIC) values highlight the compound's effectiveness in inhibiting bacterial growth, particularly against Staphylococcus aureus and Escherichia coli .

Case Studies

  • Pharmaceutical Development : In a study focused on synthesizing active pharmaceutical ingredients, the compound was utilized to create derivatives with enhanced antibacterial properties. The derivatives were assessed for their activity against various pathogens, demonstrating improved efficacy compared to the parent compound .
  • Enzyme Interaction Studies : Research examining the interaction of this compound with specific enzymes revealed its potential as a modulator in metabolic pathways. For instance, it was found to inhibit certain enzymes involved in bacterial cell wall synthesis, thereby contributing to its antibacterial effects .
  • Toxicological Assessments : Toxicity studies indicated that while the compound has promising biological activities, it also poses risks at higher concentrations, necessitating careful dosage management in therapeutic applications .

Comparative Analysis

When compared with other similar compounds, such as 1-[(4-Methylphenyl)methylamino]propan-2-ol;hydrochloride and 1-[(4-Ethylphenyl)methylamino]propan-2-ol;hydrochloride, distinct differences in reactivity and biological activity were observed.

CompoundStructureAntimicrobial Activity
This compoundIsopropyl groupHigh
1-[(4-Methylphenyl)methylamino]propan-2-ol;hydrochlorideMethyl groupModerate
1-[(4-Ethylphenyl)methylamino]propan-2-ol;hydrochlorideEthyl groupLow

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